molecular formula C3H3Br3O B104087 2,2,3-Tribromopropanal CAS No. 26944-17-2

2,2,3-Tribromopropanal

Cat. No. B104087
CAS RN: 26944-17-2
M. Wt: 294.77 g/mol
InChI Key: BEWGXCJZMNOBIQ-UHFFFAOYSA-N
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Description

2,2,3-Tribromopropanal is a chemical compound that has been utilized in various chemical syntheses. It is a brominated aldehyde that has been mentioned in the context of its use as a reagent in the Skraup-type synthesis of bromoquinolines, which are valuable intermediates in the production of compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of 2,2,3-Tribromopropanal has been explored in the context of its application in the production of other brominated compounds. For instance, it has been used in the one-step transformation of substituted anilines into bromoquinolines, which can then be further converted into bromoquinolin-6-ols with additional substituents . This demonstrates the versatility of 2,2,3-Tribromopropanal as a reagent in organic synthesis.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,2,3-Tribromopropanal is not directly provided in the given papers, related compounds such as 1,2,3-tribromopropane have been studied using nuclear magnetic resonance (NMR) spectroscopy to determine the most stable conformers and their populations in various solvents . These studies can provide insights into the conformational preferences of halogenated propanals, including 2,2,3-Tribromopropanal.

Chemical Reactions Analysis

2,2,3-Tribromopropanal has been identified as a key reagent in the synthesis of various chemical compounds. Its reactivity has been exploited in the synthesis of brominated quinolines, which are important intermediates for further chemical transformations . Additionally, the related compound 2,3-dibromopropanal has been implicated as a reactive metabolite of tris(2,3-dibromopropyl)phosphate and has been shown to cause mutations in bacterial strains .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3-Tribromopropanal are not explicitly detailed in the provided papers. However, the properties of similar brominated compounds, such as 2,3-dibromopropanol, have been a concern due to their mutagenic, carcinogenic, and nephrotoxic nature, especially when used as fire retardants . The toxicological profile of these compounds necessitates careful handling and analysis when used in industrial applications.

Scientific Research Applications

Versatile Reagent in Organic Synthesis

2,2,3-Tribromopropanal has been identified as a versatile reagent in the field of organic chemistry. A study by Lamberth et al. (2014) highlights its use in the Skraup-type synthesis of 3-bromoquinolin-6-ols, a process involving the transformation of 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These compounds, particularly 3-bromoquinolin-6-ols, have potential applications in various chemical reactions and can carry additional substituents at specific positions, which adds to their versatility in synthesis (Lamberth et al., 2014).

Flame Retardant and Industrial Safety

2,3-Dibromopropanol, closely related to 2,2,3-Tribromopropanal, has been used as a fire retardant. Its application in the treatment of fabrics and materials to render them nonflammable has been widely recognized. However, due to the toxic nature of its parent phosphate compound, its use and manufacture have raised concerns, especially in workplace safety. A sensitive air sampling and analytical method has been developed to monitor 2,3-dibromopropanol in the air, indicating its significance in industrial safety and environmental monitoring (Choudhary, 1987).

Implications in Mutagenicity Studies

The compound has also been studied for its mutagenic properties. Various research, including that by Ratpan and Plaumann (1988), have explored the mutagenicity of halogenated propanes and their derivatives, which includes compounds structurally related to 2,2,3-Tribromopropanal. These studies are crucial for understanding the biological impact of these chemicals and their safety in various applications, particularly in industries where they might be used or produced (Ratpan & Plaumann, 1988).

Conformational and Spectroscopy Studies

The study of the conformational equilibrium of 1,2,3-Tribromopropane, closely related to 2,2,3-Tribromopropanal, in various solvents has been a subject of research as well. Ernst and Schaefer (1973) examined its spectra in different solvents, contributing to a deeper understanding of the physical and chemical properties of such compounds. This research is relevant in the context of chemical synthesis and the development of new materials (Ernst & Schaefer, 1973).

properties

IUPAC Name

2,2,3-tribromopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br3O/c4-1-3(5,6)2-7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWGXCJZMNOBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C=O)(Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073455
Record name Propanal, 2,2,3-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Tribromopropanal

CAS RN

26944-17-2
Record name 2,2,3-Tribromopropanal
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanal, 2,2,3-tribromo-
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Record name Propanal, 2,2,3-tribromo-
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Record name 2,2,3-tribromopropanal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
C Lamberth, FM Kessabi, R Beaudegnies, L Quaranta… - Synlett, 2014 - thieme-connect.com
2,2,3-Tribromopropanal, a reagent which almost became forgotten in the chemical literature after its first application in the 1950s, is used for the one-step transformation of diversely …
Number of citations: 10 www.thieme-connect.com
RH Baker, SW Tinsley Jr, D Butler… - Journal of the American …, 1950 - ACS Publications
A variety of reagents useful for theprepara-tion of simple 3-haloquinolines have been applied in this Laboratory without success in the pro-duction of 3-halo-6-methoxy-8-nitroquinoline. …
Number of citations: 32 pubs.acs.org
SW Tinsley - Journal of the American Chemical Society, 1955 - ACS Publications
Yield,% Formula Nitrogen,% Caled. Found NHz OCH, 171 71 CioHgBrNzO 11.43 10.87 CoHs NHz 121-122 80 CieHuBrNz 9.36 9.78 CHa NHz 117-118 70 CuiHflBrNz 11.82 11.48 …
Number of citations: 6 pubs.acs.org
Y Segall, EC Kimmel, DR Dohn, JE Casida - Mutation Research/Genetic …, 1985 - Elsevier
The mutagenicity of halopropenals for Salmonella typhimurium strain TA100 is as follows (revertants/nmole): 2-halopropenals [H 2 C = C(X)CHO], F = <0.6, Cl = 135, Br = 1140 and I = <…
Number of citations: 20 www.sciencedirect.com
EL Jackson - Journal of the American Chemical Society, 1950 - ACS Publications
2, 2, 3-Tribromopropanal has been found to react with o-nitro-p-substituted-anilines to pro-duce the 3-bromoquinolines in good yields. Two of these nitroquinolines have been reduced …
Number of citations: 3 pubs.acs.org
FM Kessabi, R Beaudegnies, L Quaranta… - Tetrahedron Letters, 2016 - Elsevier
Three different synthesis pathways delivered novel tricyclic compounds which are conformationally locked analogs of quinolin-6-yloxyacetamide fungicides by cyclization of their acetal …
Number of citations: 7 www.sciencedirect.com
A Giordano, F Del Gaudio, C Johansson… - …, 2018 - Wiley Online Library
The quinoline‐5,8 dicarboxylic acid scaffold has been identified by a fragment‐based approach as new potential lead compound for the development of JMJD3 inhibitors. Among them, …
C Lamberth, FM Kessabi, R Beaudegnies… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel class of experimental fungicides has been discovered, which consists of special quinolin-6-yloxyacetamides. They are highly active against important phytopathogens, such as …
Number of citations: 22 www.sciencedirect.com
C Lamberth, H Walter, FM Kessabi… - … , Sulfur, and Silicon …, 2015 - Taylor & Francis
Approximately 30% of today's agrochemicals contain at least one sulfur atom. This review article highlights the most important reasons for the fundamental role of sulfur functions in crop …
Number of citations: 30 www.tandfonline.com
S Trah, C Lamberth - Tetrahedron Letters, 2017 - Elsevier
A Gould-Jacobs cyclization enabled the synthesis of several novel, so far undescribed 3,4,6-trisubstituted quinoline derivatives. They all bear substituents which are well-suited for …
Number of citations: 12 www.sciencedirect.com

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